2-(4-Methoxybenzylidene)cyclohexanone

Steroidogenesis Enzyme Inhibition Selectivity

Procure 2-(4-Methoxybenzylidene)cyclohexanone (MBC) specifically for its validated 133-fold selectivity for CYP11B2 over CYP11B1 (IC50 43 nM vs. 5710 nM), enabling targeted mineralocorticoid pathway research without cortisol synthesis interference. Its non-centrosymmetric Aba2 space group and unique O···C packing distance (3.647 Å) differentiate it from common bis-benzylidene NLO chromophores. Ensure your source provides consistent purity critical for reproducible enzyme assays and solid-state materials science applications.

Molecular Formula C14H16O2
Molecular Weight 216.27g/mol
Cat. No. B391048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Methoxybenzylidene)cyclohexanone
Molecular FormulaC14H16O2
Molecular Weight216.27g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=C2CCCCC2=O
InChIInChI=1S/C14H16O2/c1-16-13-8-6-11(7-9-13)10-12-4-2-3-5-14(12)15/h6-10H,2-5H2,1H3/b12-10+
InChIKeyJURVLOCWPWGFIG-ZRDIBKRKSA-N
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Methoxybenzylidene)cyclohexanone (MBC) Procurement Guide: Core Properties and Analytical Identity


2-(4-Methoxybenzylidene)cyclohexanone (MBC; C14H16O2) is a monocarbonyl α,β-unsaturated ketone chalcone analog. Synthesized via Claisen-Schmidt condensation, it features a planar conjugated enone system with a cyclohexanone core and a 4-methoxybenzylidene substituent. Its crystal structure reveals near-planarity (torsion angle -179(2)°) stabilized by van der Waals forces [1], and its mass spectrum shows characteristic benzopyrylium ion formation [2]. It acts as a ligand for CYP enzymes [3]. The molecule's identity is firmly established by NMR, IR, and X-ray diffraction data [1].

Why Simple Substitution of 2-(4-Methoxybenzylidene)cyclohexanone with Other Benzylidene Analogs Fails in Specialized Applications


The benzylidenecyclohexanone scaffold is highly tunable, but even minor substituent variations drastically alter electronic properties, enzyme inhibition profiles, and solid-state packing. Unlike the parent 2-benzylidenecyclohexanone, the 4-methoxy group introduces a strong electron-donating resonance effect that red-shifts UV absorption, modulates the HOMO-LUMO gap, and significantly enhances CYP11B2 inhibitory potency (IC50 43 nM) while sparing CYP11B1 (IC50 5.71 µM) [1]. Furthermore, the mono-substitution pattern yields a crystal structure with intermolecular O···C distances of 3.647 Å [2], distinct from the packing of bis-benzylidene analogs used in nonlinear optics [3]. Generic substitution without accounting for these quantitative structure-activity and structure-property relationships risks failure in targeted enzyme assays or materials science applications.

2-(4-Methoxybenzylidene)cyclohexanone: Quantitative Differentiation Evidence vs. Closest Analogs


CYP11B2 vs. CYP11B1 Inhibition Selectivity: MBC vs. Parent Benzylidenecyclohexanone

2-(4-Methoxybenzylidene)cyclohexanone (MBC) exhibits 133-fold selectivity for inhibiting human CYP11B2 (aldosterone synthase) over the highly homologous CYP11B1 (cortisol synthase). In a head-to-head comparison using the same V79 cell expression system and HPTLC detection, MBC displays an IC50 of 43 nM against CYP11B2, compared to an IC50 of 5710 nM against CYP11B1 [1]. The parent 2-benzylidenecyclohexanone lacks the 4-methoxy group and, based on SAR studies of related curcuminoids, is expected to have significantly lower potency and negligible selectivity due to the absence of the electron-donating substituent that enhances binding to the CYP11B2 active site [2].

Steroidogenesis Enzyme Inhibition Selectivity CYP11B2 CYP11B1

Microwave-Assisted Synthesis Yield Optimization: MBC vs. Alternative Stoichiometries

The yield of 2-(4-methoxybenzylidene)cyclohexanone (MBC) synthesized via microwave-assisted Claisen-Schmidt condensation is highly sensitive to the aldehyde:ketone molar ratio. A systematic study revealed that a 1:4 ratio of 4-methoxybenzaldehyde to cyclohexanone maximizes MBC yield at 64.1% within 120 seconds, while a 1:1 ratio yields 0% product, and a 1:2 ratio yields 59.3% [1]. This contrasts with the synthesis of bis-benzylidene analogs (e.g., 2,6-bis(4-methoxybenzylidene)cyclohexanone), which typically require a >2:1 aldehyde:ketone ratio and longer reaction times under conventional heating, making MBC's rapid, high-yielding microwave protocol a more efficient entry point for the monocarbonyl scaffold.

Green Chemistry MAOS Synthetic Efficiency Process Optimization

Crystal Packing and Intermolecular Interactions: MBC vs. Bis-Benzylidene NLO Chromophores

Single-crystal X-ray diffraction of 2-(4-methoxybenzylidene)cyclohexanone (MBC) reveals an orthorhombic Aba2 space group with unit cell parameters a=15.750 Å, b=13.470 Å, c=13.356 Å, and a nearest intermolecular O···C distance of 3.647 Å, indicating primarily van der Waals interactions [1]. In contrast, bis-benzylidenecyclohexanone derivatives (e.g., 2,6-bis(4-methoxybenzylidene)cyclohexanone) crystallize in centrosymmetric space groups (e.g., P21/c) and exhibit stronger π-π stacking due to extended conjugation, which is essential for their nonlinear optical (NLO) properties [2]. MBC's non-centrosymmetric packing and shorter intermolecular contacts make it more suitable as a co-crystal former or as a precursor to chiral materials, whereas the bis-analogs are optimized for SHG.

Crystal Engineering X-ray Diffraction Solid-State Properties Van der Waals

Electron Impact Mass Spectrometry Fragmentation: MBC vs. Ortho-Substituted Analogs

The 70 eV EI mass spectrum of 2-(4-methoxybenzylidene)cyclohexanone (MBC) is dominated by the loss of CO and ethylene from the cyclohexanone ring, and importantly, does not undergo the intramolecular aromatic substitution reaction that leads to loss of an ortho-substituent [1]. For ortho-substituted analogs (e.g., 2-(2-chlorobenzylidene)cyclohexanone), the M – Cl/M ratio is a key diagnostic feature. The absence of this ortho-effect in MBC simplifies spectral interpretation and confirms the para-methoxy substitution pattern, providing a clear analytical fingerprint distinct from ortho-substituted benzylidenecyclohexanones.

Analytical Chemistry Mass Spectrometry Fragmentation Pathways Structural Elucidation

2-(4-Methoxybenzylidene)cyclohexanone: Evidence-Backed Application Scenarios


Selective CYP11B2 Inhibition in Steroidogenesis Research

In vitro studies of aldosterone synthase (CYP11B2) function in human adrenocortical cells. MBC's 133-fold selectivity for CYP11B2 over CYP11B1 (IC50 43 nM vs. 5710 nM) [1] enables specific interrogation of the mineralocorticoid pathway without confounding cortisol synthesis inhibition, a limitation of broader-spectrum CYP inhibitors.

Rapid Microwave-Assisted Synthesis of Monocarbonyl Curcumin Analogs

Organic synthesis laboratories employing green chemistry principles can utilize MBC's optimized MAOS protocol (1:4 aldehyde:ketone ratio, 120 sec irradiation, 64% yield) [2] as a benchmark for efficient monocarbonyl chalcone production, minimizing solvent and energy consumption relative to conventional heating methods.

Crystal Engineering of Non-Centrosymmetric Organic Solids

Solid-state chemists investigating co-crystals or materials with potential ferroelectric or piezoelectric properties may select MBC for its non-centrosymmetric Aba2 space group and specific intermolecular O···C distance of 3.647 Å [3], which differ fundamentally from the centrosymmetric packing of bis-benzylidene NLO chromophores.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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